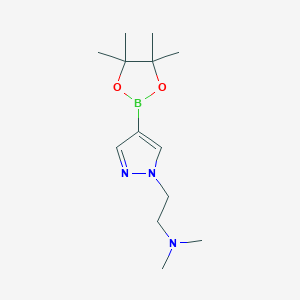
3-Fluoro-5-(pentafluorosulfur)benzamide
Descripción general
Descripción
3-Fluoro-5-(pentafluorosulfur)benzamide (also known as 3-Fluoro-5-(pentafluorosulfanyl)-benzoic acid or Fpfba) is an organic compound belonging to the family of aromatic carboxylic acids. It is a colorless solid that is soluble in water and has a molecular weight of 248.2 g/mol. Fpfba has a wide range of applications in the field of scientific research and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Antitumor and Chemotherapeutic Potential
- 3-Fluoro-5-(pentafluorosulfur)benzamide derivatives have been explored for their antitumor properties. A study examined a related benzamide derivative, MS-27-275, noting its ability to inhibit human histone deacetylase, an enzyme linked with cancer progression. This compound induced cell cycle changes and exhibited strong antitumor efficacy in various human tumor cell lines, suggesting potential as a novel chemotherapeutic agent (Saito et al., 1999).
Antimicrobial Properties
- Compounds structurally related to 3-Fluoro-5-(pentafluorosulfur)benzamide, particularly fluoro and trifluoromethyl derivatives, have been studied for their antimicrobial activities. Research has indicated that these compounds exhibit significant antifungal and antibacterial activities, especially against Gram-positive microorganisms and fungi (Carmellino et al., 1994).
Synthetic Chemistry and Drug Design
- In the realm of synthetic chemistry, 3-Fluoro-5-(pentafluorosulfur)benzamide and its derivatives are utilized in the synthesis of various compounds. One study reported on the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound related to 3-Fluoro-5-(pentafluorosulfur)benzamide, highlighting its application in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo et al., 2016).
Fluorination Reactions in Organic Chemistry
- Fluorinated benzamides, including those similar to 3-Fluoro-5-(pentafluorosulfur)benzamide, have been a focus in organic chemistry for their unique reactivity. Studies have explored the reactivity of such compounds in palladium-catalyzed direct arylations, revealing that fluorine substituents can significantly influence regioselectivity in these reactions (Laidaoui et al., 2016).
Structural Studies
- The crystal structure of compounds similar to 3-Fluoro-5-(pentafluorosulfur)benzamide has been studied, providing insights into their molecular geometry and interactions. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which can provide a better understanding of the structural properties of fluorinated benzamides (Suchetan et al., 2016).
Novel Synthetic Methods
- Novel synthetic methods involving 3-Fluoro-5-(pentafluorosulfur)benzamide and its derivatives have been developed. For example, the efficient synthesis of fluorinated benzamides for potential neuroleptic applications has been explored, utilizing diethylaminosulfur trifluoride (DAST) as a key reagent (Mukherjee, 1990).
Propiedades
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSCWIIFRPMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180795 | |
| Record name | (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)benzamide | |
CAS RN |
1240256-88-5 | |
| Record name | (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[3-(Aminocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)

![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)







